Superior Potency in Inhibiting Excitatory Neurotransmission vs. NAC
In a head-to-head comparison using bovine isolated retina, L-(+)-Cysteine demonstrated significantly greater potency than N-Acetyl-L-cysteine (NAC) in inhibiting K+-evoked [3H]D-aspartate release, a model for glutamate neurotransmission [1]. At an equimolar concentration of 10 µM, L-cysteine inhibited release by 54.3%, while NAC achieved only 8.3% inhibition [1]. This indicates L-cysteine is approximately 6.5 times more potent in this specific neuropharmacological context.
| Evidence Dimension | Inhibition of K+-evoked [3H]D-aspartate release |
|---|---|
| Target Compound Data | 54.3% inhibition at 10 µM |
| Comparator Or Baseline | N-Acetyl-L-cysteine (NAC) at 10 µM |
| Quantified Difference | L-cysteine inhibited release by 54.3% vs. NAC's 8.3% inhibition (p < 0.001). |
| Conditions | Bovine isolated retina, K+-stimulated neurotransmitter release assay |
Why This Matters
For researchers studying glutamatergic neurotransmission, this demonstrates L-cysteine is a far more potent tool compound than NAC for modulating synaptic release in ex vivo systems.
- [1] Opere, C., Bankhele, P., Salvi, A., Jamil, J., Munt, D., Njie‐Mbye, Y. F., ... & Ohia, S. (2014). Comparative pharmacological actions of N‐acetylcysteine and L‐cysteine on excitatory neurotransmission in bovine isolated retina. The FASEB Journal, 28(S1), 1060.4. View Source
